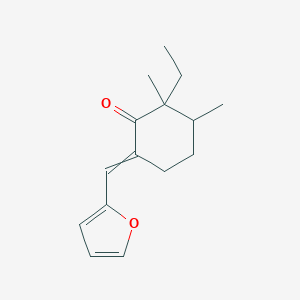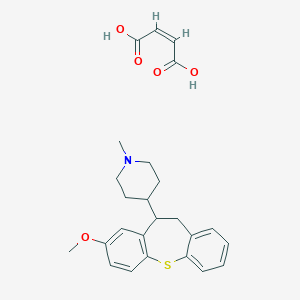
1-(2-Octadec-9-enoxyethoxy)octadec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Octadec-9-enoxyethoxy)octadec-9-ene is a synthetic lipid that has been extensively used in scientific research. This compound is also known as OOE or 18:1 OOE and is a derivative of oleic acid. OOE has been shown to have significant biological activity and has been used in various research applications.
Mécanisme D'action
The mechanism of action of OOE is not fully understood. However, it is believed that OOE interacts with cell membranes and alters their properties. OOE has been shown to increase membrane fluidity, which can affect the activity of membrane-bound enzymes and transporters. OOE has also been shown to affect the interaction of membrane proteins with their ligands.
Biochemical and Physiological Effects:
OOE has been shown to have significant biochemical and physiological effects. It has been shown to affect lipid metabolism, insulin sensitivity, and inflammation. OOE has also been shown to affect the activity of various enzymes and transporters involved in lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using OOE in lab experiments is its ability to mimic the properties of natural lipids. OOE has been shown to have similar effects on cell membranes as natural lipids, which makes it a useful tool in lipid research. However, the synthesis of OOE is a complex process that requires expertise in organic chemistry, which can limit its use in certain labs.
Orientations Futures
There are several future directions for research involving OOE. One area of research is the investigation of the role of OOE in lipid metabolism and its potential use as a therapeutic agent for metabolic disorders. Another area of research is the investigation of the effects of OOE on membrane-bound enzymes and transporters and its potential use as a tool for drug discovery.
In conclusion, 1-(2-Octadec-9-enoxyethoxy)octadec-9-ene is a synthetic lipid that has significant biological activity and has been extensively used in scientific research. Its unique properties make it a useful tool in lipid research, and there are several future directions for research involving OOE.
Méthodes De Synthèse
The synthesis of 1-(2-Octadec-9-enoxyethoxy)octadec-9-ene involves the reaction of oleic acid with 2-bromoethanol in the presence of a base catalyst. The resulting product is then subjected to further reactions to obtain OOE. The synthesis of OOE is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
OOE has been extensively used in scientific research due to its unique properties. It has been shown to have significant biological activity and has been used in various research applications. OOE has been used as a tool to study lipid metabolism, membrane structure, and function. It has also been used to investigate the role of lipids in various cellular processes.
Propriétés
| 17367-13-4 | |
Formule moléculaire |
C19H20O10 |
Poids moléculaire |
563 g/mol |
Nom IUPAC |
1-(2-octadec-9-enoxyethoxy)octadec-9-ene |
InChI |
InChI=1S/C38H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-37-38-40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-38H2,1-2H3 |
Clé InChI |
HLSUQUJDDMLNMX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOCCOCCCCCCCCC=CCCCCCCCC |
Synonymes |
1,1'-[Ethylenebis(oxy)]bis[(Z)-9-octadecene] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(S)-3-Methyl-2-(3-isopropylfuran-2-yl)-2-cyclopenten-1-yl]ethanone](/img/structure/B231597.png)








![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
